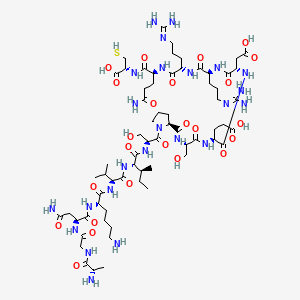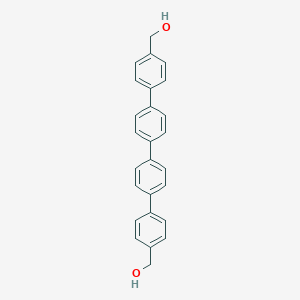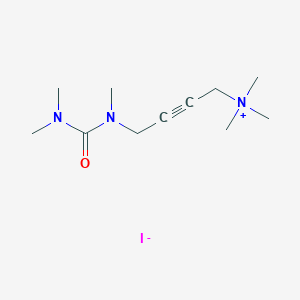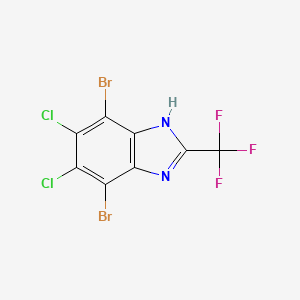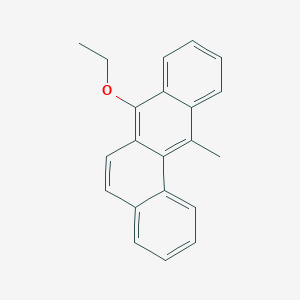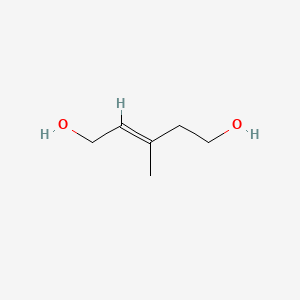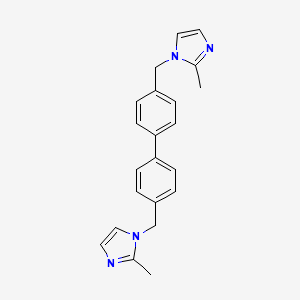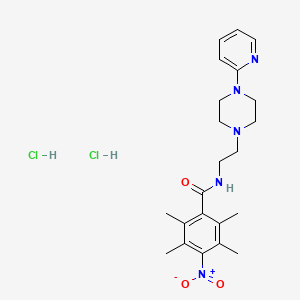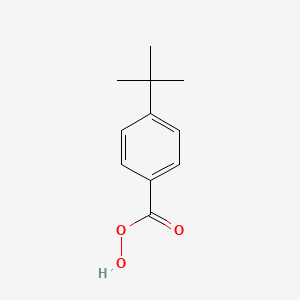
p-tert-Butylperbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-tert-Butylperbenzoic acid is an organic compound with the molecular formula C11H14O3. It is a peroxy acid derivative of benzoic acid, characterized by the presence of a tert-butyl group at the para position of the benzene ring. This compound is known for its applications in organic synthesis, particularly as an oxidizing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
p-tert-Butylperbenzoic acid can be synthesized through the oxidation of p-tert-butyltoluene. The process typically involves the use of air as the oxidizing agent under controlled conditions . The reaction conditions include maintaining a specific temperature and pressure to ensure the efficient conversion of p-tert-butyltoluene to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. The use of catalysts and optimized reaction conditions are crucial to achieve high yields and purity. The industrial methods focus on cost-effectiveness and scalability to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
p-tert-Butylperbenzoic acid primarily undergoes oxidation reactions due to the presence of the peroxy group. It can also participate in substitution reactions where the tert-butyl group can be replaced under specific conditions.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include acetonitrile, water, and phosphoric acid . The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound include various oxidized organic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
p-tert-Butylperbenzoic acid has a wide range of applications in scientific research:
Medicine: Its role in oxidative reactions makes it a valuable tool in the development of pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of p-tert-Butylperbenzoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include lipid peroxidation, protein oxidation, and DNA damage, which are critical in understanding its effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
para-tert-Butylbenzoic acid: This compound is structurally similar but lacks the peroxy group, making it less reactive in oxidation reactions.
Benzoic acid: A simpler structure without the tert-butyl group, used primarily as a preservative and in organic synthesis.
tert-Butyl hydroperoxide: Another oxidizing agent with a tert-butyl group, but with different reactivity and applications.
Uniqueness
p-tert-Butylperbenzoic acid stands out due to its strong oxidizing properties, which are attributed to the presence of both the tert-butyl and peroxy groups. This combination makes it highly effective in facilitating oxidative reactions, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
1711-40-6 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-tert-butylbenzenecarboperoxoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)9-6-4-8(5-7-9)10(12)14-13/h4-7,13H,1-3H3 |
Clé InChI |
TZAJCDOWOPBMKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



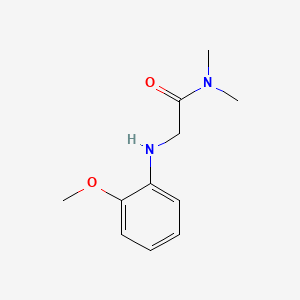
![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
